5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid is a conjugated N-heterocyclic dicarboxylic ligand. This compound is known for its structural rigidity and ability to form coordination compounds with various metal ions. It possesses four carboxylic oxygen atoms and one pyridyl nitrogen atom, which can assume multiple bridging or chelating modes, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 3-carboxybenzaldehyde with 2-hydroxyisonicotinic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds and metal-organic frameworks (MOFs).
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid involves its ability to chelate metal ions through its carboxylate and pyridyl groups. This chelation can influence the activity of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with specific molecular targets, such as receptors and enzymes, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Another N-heterocyclic dicarboxylic ligand with similar coordination properties.
Tetrakis[(3-carboxyphenyl)oxamethyl]methane acid: A flexible tetrapodal ligand used in the synthesis of coordination polymers.
Uniqueness
5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid is unique due to its rigid structure and versatile coordination modes. Its ability to form stable coordination compounds with various metal ions makes it a valuable ligand in the design of advanced materials and catalysts. Additionally, its fluorescent properties and potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
5-(3-carboxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-5-9(13(18)19)10(6-14-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLVISOPIXXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687444 |
Source
|
Record name | 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-87-6 |
Source
|
Record name | 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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